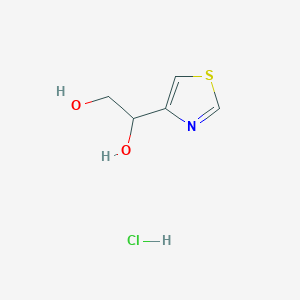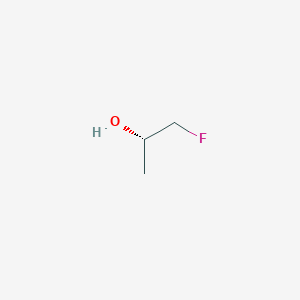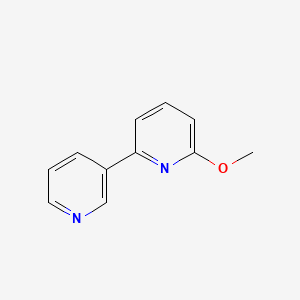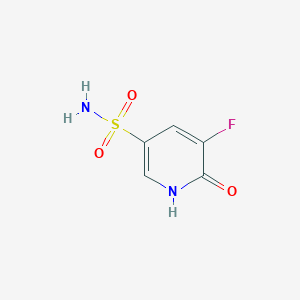
1,1,1-trifluoro-2-(methylsulfanyl)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-2-(methylsulfanyl)ethane, also known as TMS, is an organosulfur compound used in a variety of scientific research applications. It is a colorless and odorless liquid with a boiling point of about -25°C. TMS is widely used as a solvent in organic synthesis, as a reagent in organic chemistry, and as a starting material in the production of pharmaceuticals, agricultural chemicals, and other organic compounds. TMS is also used as a reference compound in the quantitative analysis of organic compounds.
Aplicaciones Científicas De Investigación
1,1,1-trifluoro-2-(methylsulfanyl)ethane has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, pesticides, and other organic compounds, as well as in the quantitative analysis of organic compounds. It is also used as a reference compound in spectroscopic studies, and as a reagent in organic synthesis.
Mecanismo De Acción
1,1,1-trifluoro-2-(methylsulfanyl)ethane is a Lewis acid, meaning it can accept electrons from other molecules. This allows it to act as a catalyst in organic synthesis, speeding up the rate of reaction and increasing the yield of desired products.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is considered to be a relatively safe compound, and it is not known to be toxic or carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1,1-trifluoro-2-(methylsulfanyl)ethane has several advantages for use in laboratory experiments. It is a relatively non-toxic and non-carcinogenic compound, and it is relatively easy to synthesize and store. It is also a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. The main limitation of this compound is that it can react with other compounds, making it unsuitable for use in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of 1,1,1-trifluoro-2-(methylsulfanyl)ethane. It could be used as a starting material for the synthesis of other organic compounds, such as pharmaceuticals, pesticides, and other chemicals. It could also be used as a reference compound in quantitative analysis of organic compounds, and as a reagent in organic synthesis. Additionally, it could be used in the development of new catalysts for organic synthesis. Finally, it could be explored as a potential source of sulfur for the production of sulfur-containing compounds.
Métodos De Síntesis
1,1,1-trifluoro-2-(methylsulfanyl)ethane is synthesized by the reaction of trifluoromethane (CHF3) with sulfur dioxide in the presence of a catalyst. This reaction is carried out in a closed system at a temperature of about 200°C and a pressure of about 400 psi. The reaction produces a mixture of this compound and sulfur-containing byproducts, which can be separated by distillation.
Propiedades
IUPAC Name |
1,1,1-trifluoro-2-methylsulfanylethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3S/c1-7-2-3(4,5)6/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCDSMUHBKMJDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![octahydropyrazolidino[1,5-a]pyridin-2-one](/img/structure/B6602286.png)
![1-[(Benzenesulfonyl)methyl]-4-chloro-2-nitrobenzene](/img/structure/B6602288.png)

![2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6602297.png)





![methyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B6602342.png)
![2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one](/img/structure/B6602350.png)
